molecular formula C8H8ClNO2 B13498177 1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one

1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one

Katalognummer: B13498177
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: IKEUPRZCLNVFPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one is a chemical compound with a molecular formula of C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a methoxy group attached to the pyridine ring, along with an ethanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one typically involves the chlorination of 2-methoxypyridine followed by the introduction of an ethanone group. One common method involves the reaction of 2-methoxypyridine with thionyl chloride to introduce the chloro group. The resulting 3-chloro-2-methoxypyridine is then reacted with acetyl chloride in the presence of a Lewis acid catalyst to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-azido-2-methoxypyridine or 3-thiocyanato-2-methoxypyridine.

    Oxidation: Formation of 3-chloro-2-methoxypyridine-4-carboxylic acid.

    Reduction: Formation of 1-(3-chloro-2-methoxypyridin-4-yl)ethanol.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, potentially inhibiting their activity. The ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a tetrahydroquinoline ring instead of a pyridine ring.

    2-Chloro-4-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of an ethanone group.

Uniqueness

1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the pyridine ring, along with the ethanone group, allows for diverse chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C8H8ClNO2

Molekulargewicht

185.61 g/mol

IUPAC-Name

1-(3-chloro-2-methoxypyridin-4-yl)ethanone

InChI

InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-10-8(12-2)7(6)9/h3-4H,1-2H3

InChI-Schlüssel

IKEUPRZCLNVFPH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=NC=C1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.